molecular formula C30H42O10 B1251532 Kalanchoside B

Kalanchoside B

Cat. No.: B1251532
M. Wt: 562.6 g/mol
InChI Key: HNNFRQFXBWSJBX-LJTARLIBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kalanchoside B (compound 2, C30H42O10) is a bufadienolide, a class of cardioactive steroids derived from plants of the Kalanchoe genus. Its IUPAC name is (3β,5β,8ξ,9ξ)-3-[(6-deoxy-α-L-rhamnopyranosyl)oxy]-5,14-dihydroxy-19-oxobufa-20,22-dienolide . Structurally, it features a steroid nucleus with a lactone ring at C-17 and a sugar moiety (6-deoxy-α-L-rhamnopyranosyl) attached at C-2. Key physicochemical properties include:

  • Boiling point: 761.9 ± 60.0 °C
  • Density: 1.4 ± 0.1 g/cm³
  • Appearance: Powder .

Bufadienolides are notable for their cytotoxic, anticancer, and cardiotonic activities, with structural variations significantly influencing their bioactivity .

Properties

Molecular Formula

C30H42O10

Molecular Weight

562.6 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C30H42O10/c1-16-23(33)24(34)25(35)26(39-16)40-18-5-10-28(15-31)20-6-9-27(2)19(17-3-4-22(32)38-14-17)8-12-30(27,37)21(20)7-11-29(28,36)13-18/h3-4,14-16,18-21,23-26,33-37H,5-13H2,1-2H3/t16-,18-,19+,20-,21+,23+,24+,25-,26-,27+,28-,29-,30-/m0/s1

InChI Key

HNNFRQFXBWSJBX-LJTARLIBSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)O

Synonyms

hellebrigenin-3-O-alpha-fucopyranoside
hellebrigenin-3-O-fucopyranoside
kalanchoside B

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Bufadienolides

Kalanchoside B belongs to a family of structurally related compounds isolated from Kalanchoe species. Below is a comparative analysis of its key structural features against similar bufadienolides (Figure 2, ):

Table 1: Substituent Positions in Selected Bufadienolides

Compound R1 R2 R3 R4 R5 R6
This compound (2) H H O H2 H CHO
Kalanchoside A (1) H O H H2 H CHO
Kalanchoside C (3) H H O H2 H CHO
Thesiuside (4) H Ac H H2 H CHO
Bersaldegenin-3-acetate (14) OH OAc H H2 H CHO
Daigredorigenin-3-acetate (15) OH OAc H H2 H CH3
Key Observations:

Sugar Moieties: this compound shares the 6-deoxy-rhamnose group at C-3 with kalanchosides A (1) and C (3). This glycosylation enhances solubility and pharmacokinetic properties compared to non-glycosylated analogs like hellebrigenin (5) .

Functional Groups: R2 Position: Kalanchoside A (1) has a hydroxyl group (OH) at R2, while this compound (2) retains a hydrogen (H). R6 Position: Daigredorigenin-3-acetate (15) substitutes the aldehyde (CHO) at R6 with a methyl group (CH3), which could diminish electrophilic reactivity and cytotoxicity .

Acetylation : Thesiuside (4) and bersaldegenin-3-acetate (14) feature acetyl (Ac) or OAc groups, increasing lipophilicity and membrane permeability compared to hydroxylated derivatives .

Implications of Structural Variations on Bioactivity

Cytotoxicity and Anticancer Effects

  • CHO at R6: The aldehyde group in this compound (2) and kalanchoside A (1) is associated with potent cytotoxicity, as seen in studies where CHO-containing bufadienolides exhibit stronger inhibition of cancer cell proliferation than CH3-substituted analogs (e.g., compound 15) .
  • Glycosylation : Glycosylated compounds like this compound show enhanced bioavailability compared to aglycones (e.g., bersaldegenin (17)), as sugar moieties improve water solubility and reduce rapid metabolic clearance .

Cardiotonic Activity

  • Lactone Ring : The α-pyrone ring at C-17 is critical for Na+/K+-ATPase inhibition, a mechanism underlying cardiotonic effects. Structural analogs with intact lactone rings (e.g., bryophyllin A (7)) share this activity, while hydrolyzed forms are inactive .

Metabolic Stability

  • Acetylated Derivatives : Compounds like bersaldegenin-3-acetate (14) demonstrate prolonged half-lives due to reduced phase II metabolism (e.g., glucuronidation) compared to hydroxylated counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kalanchoside B
Reactant of Route 2
Kalanchoside B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.